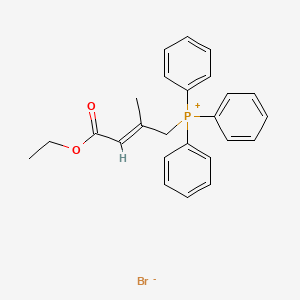

calcium;2-propylpentanoate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バルプロ酸カルシウム水和物(Calcium;2-propylpentanoate;hydrate)は、水和型でカルシウムイオンと2-プロピルペンタノエートイオンからなる化学化合物です。この化合物は、特にてんかんや躁うつ病の治療における製薬業界での使用で知られています。カルシウムイオンの存在により、化合物の安定性とバイオアベイラビリティが向上します。

製造方法

合成経路と反応条件

バルプロ酸カルシウム水和物は、2-プロピルペンタン酸と水酸化カルシウムまたは炭酸カルシウムとの反応によって合成できます。反応は通常、水性媒体中で行われ、得られた生成物はその後、結晶化されて水和型が得られます。

-

水酸化カルシウムとの反応:

反応物: 2-プロピルペンタン酸と水酸化カルシウム

条件: 水性媒体、室温

手順: 2-プロピルペンタン酸を水に溶解し、水酸化カルシウムを絶えず撹拌しながらゆっくりと添加します。混合物は、完全に溶解するまで反応させ、その後、結晶化してバルプロ酸カルシウム水和物が得られます。

-

炭酸カルシウムとの反応:

反応物: 2-プロピルペンタン酸と炭酸カルシウム

条件: 水性媒体、高温

手順: 2-プロピルペンタン酸を水に溶解し、炭酸カルシウムを添加します。混合物を加熱して反応を促進し、得られた溶液を冷却して水和化合物を結晶化させます。

工業生産方法

バルプロ酸カルシウム水和物の工業生産には、ラボ法と同じ原理を用いた大規模反応が含まれます。このプロセスは、効率と収量を最大限に高めるように最適化されており、通常は完全な反応と最終生成物の高純度を確保するために、連続撹拌と制御された温度条件が伴います。

準備方法

Synthetic Routes and Reaction Conditions

Calcium;2-propylpentanoate;hydrate can be synthesized through the reaction of 2-propylpentanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, and the resulting product is then crystallized to obtain the hydrated form.

-

Reaction with Calcium Hydroxide:

Reactants: 2-propylpentanoic acid and calcium hydroxide

Conditions: Aqueous medium, room temperature

Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium hydroxide is added slowly with constant stirring. The mixture is allowed to react until complete dissolution, followed by crystallization to obtain this compound.

-

Reaction with Calcium Carbonate:

Reactants: 2-propylpentanoic acid and calcium carbonate

Conditions: Aqueous medium, elevated temperature

Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium carbonate is added. The mixture is heated to facilitate the reaction, and the resulting solution is cooled to crystallize the hydrated compound.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using the same principles as the laboratory methods. The process is optimized for efficiency and yield, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and high purity of the final product.

化学反応の分析

反応の種類

バルプロ酸カルシウム水和物は、以下を含むさまざまな化学反応を起こします。

-

加水分解:

試薬: 水

条件: 室温

生成物: 2-プロピルペンタン酸と水酸化カルシウム

-

置換反応:

試薬: ハロゲン化剤(例:塩素、臭素)

条件: 高温

生成物: 2-プロピルペンタン酸のハロゲン化誘導体

-

錯体形成反応:

試薬: 配位子(例:エチレンジアミン四酢酸)

条件: 水性媒体

生成物: カルシウム-配位子錯体

一般的な試薬と条件

加水分解: 水、室温

置換: ハロゲン化剤、高温

錯体形成: 配位子、水性媒体

主な生成物

加水分解: 2-プロピルペンタン酸と水酸化カルシウム

置換: 2-プロピルペンタン酸のハロゲン化誘導体

錯体形成: カルシウム-配位子錯体

科学研究への応用

バルプロ酸カルシウム水和物は、以下を含むいくつかの科学研究への応用があります。

-

製薬研究:

用途: てんかんと躁うつ病の治療

メカニズム: 神経伝達物質の放出を調節し、神経活動を安定化させます

-

生物学的研究:

用途: カルシウムイオンの輸送とシグナル伝達経路の調査

メカニズム: 生物系でカルシウムイオンの供給源として機能します

-

化学合成:

用途: 他のカルシウム含有化合物の合成のための前駆体

メカニズム: さまざまな反応でカルシウムイオンの安定した供給源を提供します

-

工業用途:

用途: ポリマーと樹脂の製造における添加剤

メカニズム: カルシウムイオンを提供することにより、最終製品の特性を向上させます

科学的研究の応用

Calcium;2-propylpentanoate;hydrate has several scientific research applications, including:

-

Pharmaceutical Research:

Use: Treatment of epilepsy and bipolar disorder

Mechanism: Modulates neurotransmitter release and stabilizes neuronal activity

-

Biological Studies:

Use: Investigating calcium ion transport and signaling pathways

Mechanism: Acts as a source of calcium ions in biological systems

-

Chemical Synthesis:

Use: Precursor for the synthesis of other calcium-containing compounds

Mechanism: Provides a stable source of calcium ions for various reactions

-

Industrial Applications:

Use: Additive in the production of polymers and resins

Mechanism: Enhances the properties of the final product by providing calcium ions

作用機序

バルプロ酸カルシウム水和物の作用機序には、体内でカルシウムイオンと2-プロピルペンタノエートイオンが放出されることが関与しています。カルシウムイオンは、筋肉の収縮、神経伝達物質の放出、酵素の活性化など、さまざまな生理学的プロセスで重要な役割を果たします。2-プロピルペンタノエートイオンは、特にガンマアミノ酪酸(GABA)などの神経伝達物質の活性を調節し、神経活動の安定化と発作頻度の減少につながります。

類似化合物との比較

バルプロ酸カルシウム水和物は、以下のような他の類似化合物と比較できます。

-

バルプロ酸ナトリウム:

類似点: 両方の化合物は2-プロピルペンタノエートイオンを含んでいます

違い: バルプロ酸ナトリウムは、カルシウムイオンの代わりにナトリウムイオンを含んでおり、薬物動態が異なります

-

バルプロ酸マグネシウム:

違い: バルプロ酸マグネシウムは、カルシウムイオンとは異なる生理学的効果を持つ可能性のあるマグネシウムイオンを含んでいます

-

アセチルアセトンカルシウム水和物:

類似点: 両方の化合物はカルシウムイオンを含んでいます

違い: アセチルアセトンカルシウム水和物は、2-プロピルペンタノエートイオンの代わりにアセチルアセトネートイオンを含んでおり、化学的特性と用途が異なります

結論

バルプロ酸カルシウム水和物は、製薬、生物学、および工業分野で重要な用途を持つ汎用性の高い化合物です。カルシウムと2-プロピルペンタノエートイオンの独自の組み合わせにより、安定性とバイオアベイラビリティが向上し、さまざまな科学研究および工業用途に役立つ化合物となっています。

特性

分子式 |

C16H32CaO5 |

|---|---|

分子量 |

344.50 g/mol |

IUPAC名 |

calcium;2-propylpentanoate;hydrate |

InChI |

InChI=1S/2C8H16O2.Ca.H2O/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 |

InChIキー |

VDHFYFMKJMPDGB-UHFFFAOYSA-L |

正規SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].O.[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

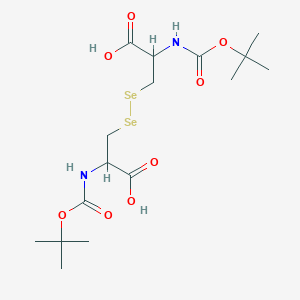

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

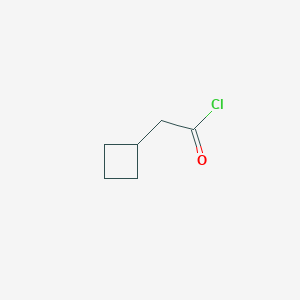

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)

![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

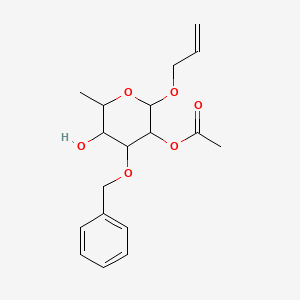

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)